molecular formula C29H32ClO5P B12412495 THR-|A agonist 3

THR-|A agonist 3

Cat. No.: B12412495
M. Wt: 527.0 g/mol
InChI Key: WZCDYBOIHFQXJO-OJMOVJAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

THR-|A agonist 3 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are typically more potent and selective THR-β agonists .

Scientific Research Applications

THR-|A agonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

THR-|A agonist 3 exerts its effects by binding to the thyroid hormone receptor beta (THR-β), which is a nuclear receptor involved in the regulation of gene transcription. Upon binding, this compound activates the receptor, leading to the modulation of genes involved in cholesterol and fatty acid metabolism . This activation results in metabolic alterations that can reduce liver fat and restore liver function .

Properties

Molecular Formula

C29H32ClO5P

Molecular Weight

527.0 g/mol

IUPAC Name

4-[(1R)-5-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol

InChI

InChI=1S/C29H32ClO5P/c1-18(2)26-16-20(8-10-27(26)31)25-9-7-22-15-24(13-19(3)29(22)25)33-17-36(32)34-12-11-28(35-36)21-5-4-6-23(30)14-21/h4-6,8,10,13-16,18,25,28,31H,7,9,11-12,17H2,1-3H3/t25-,28+,36-/m1/s1

InChI Key

WZCDYBOIHFQXJO-OJMOVJAGSA-N

Isomeric SMILES

CC1=CC(=CC2=C1[C@H](CC2)C3=CC(=C(C=C3)O)C(C)C)OC[P@@]4(=O)OCC[C@H](O4)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=CC(=CC2=C1C(CC2)C3=CC(=C(C=C3)O)C(C)C)OCP4(=O)OCCC(O4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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